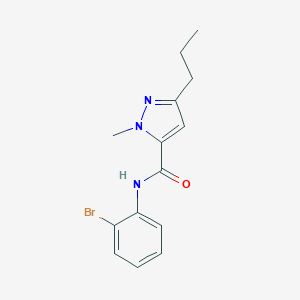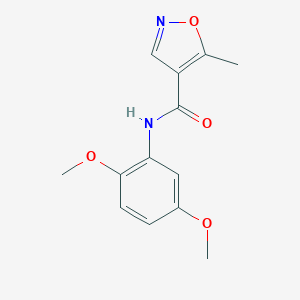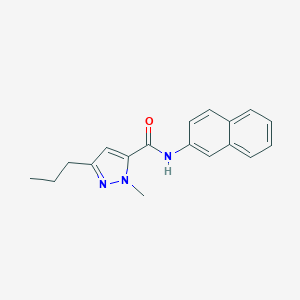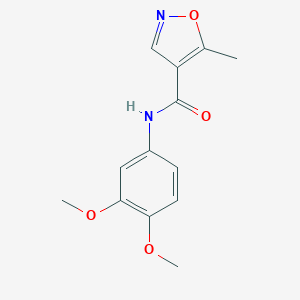![molecular formula C19H18N4OS B286993 (3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,5-dimethylphenyl ether](/img/structure/B286993.png)
(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,5-dimethylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,5-dimethylphenyl ether is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolothiadiazoles and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of (3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,5-dimethylphenyl ether is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting the membrane integrity of bacterial and fungal cells.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to exhibit antioxidant activity and may have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,5-dimethylphenyl ether in lab experiments is its broad spectrum of biological activities, which makes it a versatile compound for testing in various assays. However, one limitation is that the compound may exhibit cytotoxic effects on normal cells, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving (3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,5-dimethylphenyl ether. One area of interest is the development of new antibiotics and antifungal agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Other potential directions for research include investigating the neuroprotective effects of this compound and its potential use in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of (3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,5-dimethylphenyl ether involves the reaction of 2,5-dimethylphenol with benzyl isothiocyanate to form benzyl 2,5-dimethylphenyl ether. This intermediate is then reacted with 3-amino-1,2,4-triazole and sulfuric acid to yield the final product.
Scientific Research Applications
(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,5-dimethylphenyl ether has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been found to exhibit cytotoxic effects against cancer cells, suggesting its potential use in cancer therapy.
Properties
Molecular Formula |
C19H18N4OS |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-benzyl-6-[(2,5-dimethylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4OS/c1-13-8-9-14(2)16(10-13)24-12-18-22-23-17(20-21-19(23)25-18)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
UDXIHMNDZXHZBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286913.png)
![3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286914.png)
![6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286915.png)
![1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether](/img/structure/B286916.png)
![6-[(4-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286917.png)
![3-(3-Fluorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286918.png)




![3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286934.png)
![6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286935.png)
![6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286936.png)
![6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286937.png)
